molecular formula C23H24ClN3O4 B4881492 [5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone

[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone

Cat. No.: B4881492
M. Wt: 441.9 g/mol
InChI Key: IKNXVWGTFMIEHB-HXUWFJFHSA-N
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Description

[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenoxy group, an oxazole ring, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-chloro-2-methoxyphenol: This can be achieved through the chlorination of 2-methoxyphenol using chlorine gas under controlled conditions.

    Formation of 4-chloro-2-methoxyphenoxyacetic acid: This involves the reaction of 4-chloro-2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Cyclization to form the oxazole ring: The 4-chloro-2-methoxyphenoxyacetic acid is then reacted with hydroxylamine hydrochloride to form the oxazole ring.

    Coupling with piperazine derivative: The final step involves coupling the oxazole intermediate with [(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxazole ring or other functional groups.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methoxyphenol: A precursor in the synthesis of the target compound.

    Oxazole derivatives: Compounds with similar oxazole rings but different substituents.

    Piperazine derivatives: Compounds with the piperazine moiety but different functional groups.

Uniqueness

The uniqueness of [5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-26-10-11-27(20(14-26)16-6-4-3-5-7-16)23(28)19-13-18(31-25-19)15-30-21-9-8-17(24)12-22(21)29-2/h3-9,12-13,20H,10-11,14-15H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNXVWGTFMIEHB-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN([C@H](C1)C2=CC=CC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone
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[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone
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[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone
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[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone
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[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone
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[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone

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